Pocapavir

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Pocapavir umfasst mehrere Schritte, beginnend mit der Herstellung der Kernstruktur, gefolgt von der Einführung verschiedener funktioneller Gruppen. Die wichtigsten Schritte umfassen:

Bildung der Kernstruktur: Die Kernstruktur wird durch eine Reihe von Kondensationsreaktionen synthetisiert.

Einführung funktioneller Gruppen: Verschiedene funktionelle Gruppen, wie z. B. Chlor- und Methoxygruppen, werden durch Substitutionsreaktionen eingeführt.

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound beinhaltet die Skalierung der oben genannten Synthesewege. Der Prozess ist auf Ausbeute und Reinheit optimiert, mit strengen Qualitätskontrollmaßnahmen, um die Konsistenz des Endprodukts sicherzustellen .

Analyse Chemischer Reaktionen

Reaktionstypen: Pocapavir durchläuft verschiedene Arten chemischer Reaktionen, darunter:

Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, die zur Bildung verschiedener oxidierter Produkte führen.

Reduktion: Reduktionsreaktionen können this compound in seine reduzierten Formen umwandeln.

Substitution: Substitutionsreaktionen können verschiedene funktionelle Gruppen in das this compound-Molekül einführen.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden verwendet.

Substitution: Reagenzien wie Halogene und Alkylierungsmittel werden für Substitutionsreaktionen eingesetzt.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene oxidierte, reduzierte und substituierte Derivate von this compound .

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

Pocapavir has a diverse range of applications in various fields of research:

- Chemistry : It serves as a model compound for studying capsid inhibitors and their interactions with viral proteins.

- Biology : Investigated for its effects on enterovirus replication and its potential therapeutic applications.

- Medicine : Explored for treating enterovirus infections, particularly poliovirus and coxsackievirus.

- Industry : Potential applications in developing antiviral therapies and vaccines.

Poliovirus Antivirals Initiative

The Poliovirus Antivirals Initiative was established to explore antiviral treatments to mitigate risks associated with immune-deficient individuals excreting polioviruses. This compound was identified as a lead candidate due to its safety profile and significant acceleration of virus clearance in clinical studies.

- Study Design : A randomized, blinded, placebo-controlled trial evaluated this compound's efficacy in adults challenged with the oral poliovirus vaccine (mOPV1).

- Results : Participants treated with this compound cleared the virus within a median of 10 days compared to 13 days for placebo recipients. Importantly, no serious adverse events were reported, although some instances of resistant virus emerged during treatment .

Combination Therapy Studies

Research has also explored the efficacy of this compound in combination with other antiviral agents to enhance therapeutic outcomes against enteroviruses.

- Study Findings : Combinations of this compound with other compounds like pleconaril and oxoglaucine demonstrated moderate to strong synergistic antiviral effects without cytotoxicity. For instance, the combination of this compound and oxoglaucine showed particularly high synergy against various enteroviruses .

Data Tables

The following tables summarize key findings from research studies involving this compound:

| Study | Objective | Key Findings |

|---|---|---|

| Poliovirus Antivirals Initiative | Evaluate safety and efficacy | This compound reduced time to virus negativity from 13 days (placebo) to 10 days (this compound) |

| Combination Therapy | Assess synergistic effects | This compound combined with oxoglaucine showed strong synergy against CV-B4 |

| Combination | Synergistic Effect | Cytotoxicity Observed |

|---|---|---|

| This compound + Oxoglaucine | Moderate to Strong | None |

| This compound + Pleconaril | Moderate | None |

| This compound + Guanidine.HCl | Strong | None |

Wirkmechanismus

Pocapavir exerts its effects by inhibiting the capsid of enteroviruses. It binds to the viral capsid, preventing the virus from attaching to and entering host cells. This inhibition blocks the replication of the virus, thereby reducing the viral load in the infected individual . The molecular targets include the viral capsid proteins, and the pathways involved are related to viral entry and replication .

Vergleich Mit ähnlichen Verbindungen

Pocapavir ist unter den Kapsidinhibitoren einzigartig aufgrund seiner spezifischen Aktivität gegen Enteroviren. Ähnliche Verbindungen umfassen:

Pleconaril: Ein weiterer Kapsidinhibitor mit Aktivität gegen Enteroviren.

Rupintrivir: Ein Proteaseinhibitor mit antiviraler Aktivität.

Disoxaril: Ein Kapsidinhibitor mit einem anderen Wirkmechanismus.

This compound zeichnet sich durch seine hohe Potenz und Spezifität für Enteroviren aus, was es zu einem wertvollen Werkzeug im Kampf gegen diese Infektionen macht .

Biologische Aktivität

Pocapavir, a capsid-binding antiviral agent, has garnered attention due to its potential in treating enteroviral infections, particularly poliovirus. This article provides a comprehensive overview of its biological activity, including clinical trial results, mechanisms of action, and case studies.

This compound functions by inhibiting the uncoating of enteroviruses. By binding to the viral capsid, it prevents the release of viral RNA into host cells, thereby halting viral replication. This mechanism places this compound within the class of picornavirus antivirals known as capsid inhibitors .

Randomized Controlled Trials

A pivotal study assessed the efficacy of this compound in a randomized, blinded, placebo-controlled trial involving 144 participants who were challenged with the monovalent oral poliovirus type 1 vaccine (mOPV1). The results indicated that this compound significantly accelerated virus clearance:

- Median Time to Virus Negativity :

- This compound group: 10 days

- Placebo group: 13 days

- Statistical significance:

Among the this compound-treated subjects:

- 56% cleared the virus within 2-18 days without developing drug resistance.

- 44% experienced infections with resistant strains during isolation .

Excluding those with resistant viruses, the median time to negativity was notably reduced to 5.5 days for this compound recipients compared to 13 days for placebo recipients (P < 0.0001)【1】【3】.

Safety Profile

The study reported no serious adverse events or withdrawals due to adverse effects, indicating a favorable safety profile for this compound【1】【3】.

Chronic Enteroviral Meningoencephalitis

In a case study involving a patient with chronic enteroviral meningoencephalitis, treatment with this compound yielded mixed results. While there was an eventual positive outcome, it was delayed, highlighting the need for further evaluation of efficacy in chronic conditions【2】.

Pediatric Use in Non-Epidemic Meningitis (NEM)

This compound was administered to five out of seven pediatric patients diagnosed with NEM. All treated patients survived; however, the long-term effectiveness remains uncertain. Concerns regarding potential resistance were noted, suggesting that combination therapy may be necessary for future applications【7】.

Combination Therapy Potential

Recent studies have explored the synergistic effects of this compound when combined with other antiviral agents. For example:

- This compound and Oxoglaucine : Demonstrated strong synergistic interactions against various enteroviruses.

- This compound and Pleconaril : Showed moderate synergy without cytotoxicity【5】.

These findings suggest that combining this compound with other antivirals may enhance its efficacy and reduce the risk of resistance.

Research Findings Summary Table

| Study/Case Study | Population | Treatment Duration | Key Findings | Resistance Observed |

|---|---|---|---|---|

| Randomized Trial | Adults (n=144) | 14 days | Median virus clearance: 10 days (this compound) vs. 13 days (placebo) | Yes (44% treated) |

| Chronic Meningoencephalitis | Single patient | Not specified | Mixed virological response; delayed positive outcome | Not specified |

| NEM Pediatric Cases | Children (n=5) | Not specified | All survived; long-term outcomes unknown | Concerns raised |

Eigenschaften

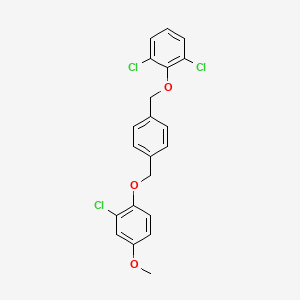

IUPAC Name |

1,3-dichloro-2-[[4-[(2-chloro-4-methoxyphenoxy)methyl]phenyl]methoxy]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17Cl3O3/c1-25-16-9-10-20(19(24)11-16)26-12-14-5-7-15(8-6-14)13-27-21-17(22)3-2-4-18(21)23/h2-11H,12-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXMDDBVNWRWNCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OCC2=CC=C(C=C2)COC3=C(C=CC=C3Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17Cl3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00163548 | |

| Record name | Sch 48973 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00163548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

423.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146949-21-5 | |

| Record name | Pocapavir [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146949215 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sch 48973 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00163548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | POCAPAVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4ILA3VOV97 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.